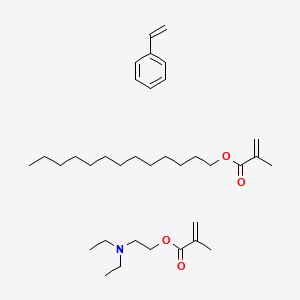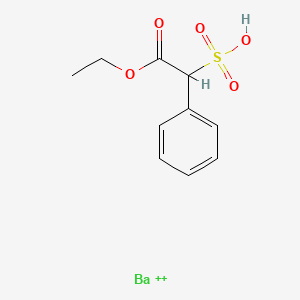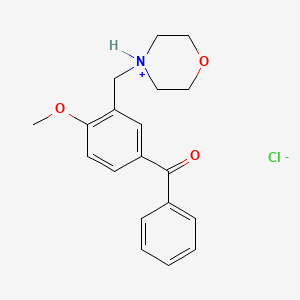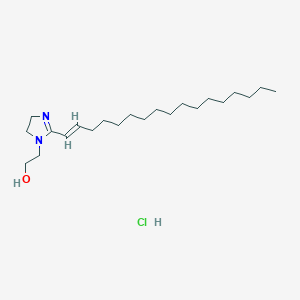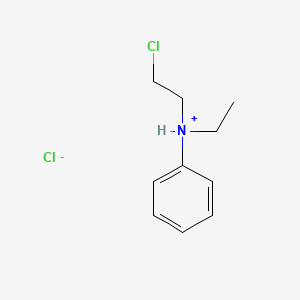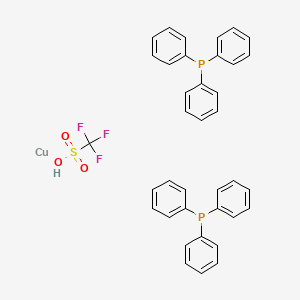
(Trifluoromethanesulphonato-O)bis(triphenylphosphino)copper
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Trifluoromethanesulfonato-o)bis(triphenylphosphino)copper is a coordination compound with the molecular formula C37H30CuF3O3P2S and a molecular weight of 738.2 g/mol. This compound is known for its unique chemical properties and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Trifluoromethanesulfonato-o)bis(triphenylphosphino)copper typically involves the reaction of copper(I) trifluoromethanesulfonate with triphenylphosphine under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of (Trifluoromethanesulfonato-o)bis(triphenylphosphino)copper follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the compound. The production facilities are equipped with advanced technologies to handle the chemicals safely and efficiently .
Chemical Reactions Analysis
Types of Reactions
(Trifluoromethanesulfonato-o)bis(triphenylphosphino)copper undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.
Reduction: It can also be reduced to lower oxidation state species.
Substitution: The trifluoromethanesulfonato ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in solvents such as dichloromethane or acetonitrile under controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(II) complexes, while substitution reactions can produce a variety of copper(I) complexes with different ligands .
Scientific Research Applications
(Trifluoromethanesulfonato-o)bis(triphenylphosphino)copper has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, such as cross-coupling reactions and polymerization processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (Trifluoromethanesulfonato-o)bis(triphenylphosphino)copper involves its ability to coordinate with various substrates and facilitate chemical transformations. The copper center acts as a Lewis acid, activating the substrates and promoting the desired reactions. The trifluoromethanesulfonato and triphenylphosphino ligands play crucial roles in stabilizing the copper center and modulating its reactivity .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (Trifluoromethanesulfonato-o)bis(triphenylphosphino)copper include:
- Copper(I) trifluoromethanesulfonate
- Copper(I) triphenylphosphine complexes
- Copper(II) trifluoromethanesulfonate
Uniqueness
What sets (Trifluoromethanesulfonato-o)bis(triphenylphosphino)copper apart from these similar compounds is its unique combination of ligands, which imparts distinct chemical properties and reactivity. The presence of both trifluoromethanesulfonato and triphenylphosphino ligands allows for versatile applications in various fields of research .
Properties
CAS No. |
60976-91-2 |
|---|---|
Molecular Formula |
C37H31CuF3O3P2S |
Molecular Weight |
738.2 g/mol |
IUPAC Name |
copper;trifluoromethanesulfonic acid;triphenylphosphane |
InChI |
InChI=1S/2C18H15P.CHF3O3S.Cu/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)8(5,6)7;/h2*1-15H;(H,5,6,7); |
InChI Key |
DRHWTVXOSYOEEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)O.[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


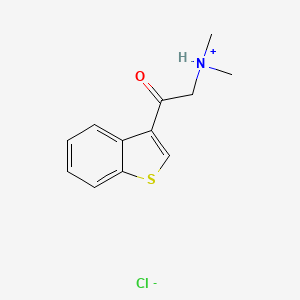
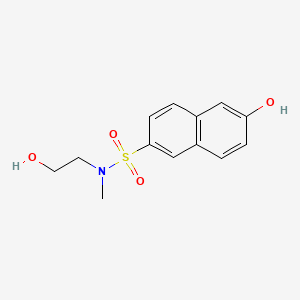

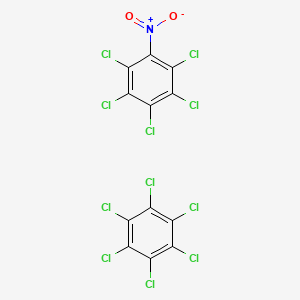
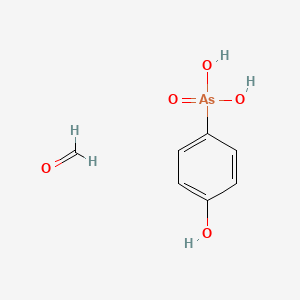
![Methyl [5-methyl-2-(4-methylphenyl)-1,3-thiazol-4-YL]acetate](/img/structure/B13765740.png)
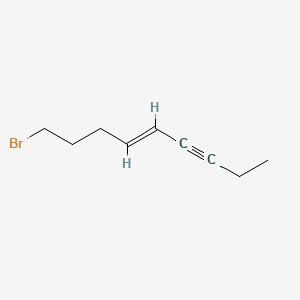
![(e)-2-[(4-Chlorophenyl)iminomethyl]-5-methoxyphenol](/img/structure/B13765764.png)
![Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride](/img/structure/B13765767.png)
